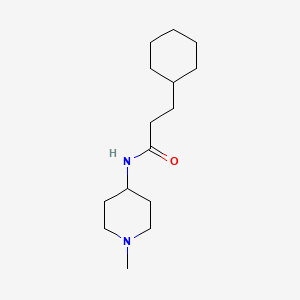![molecular formula C17H16F2N2O3S B5127420 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B5127420.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in immune responses, inflammation, and pain. A-438079 has been shown to inhibit the activation of P2X7 receptors and has potential therapeutic applications in various diseases.
Mechanism of Action
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor plays a crucial role in immune responses, inflammation, and pain. 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide inhibits the activation of P2X7 receptors by binding to the receptor and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has some limitations for use in lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, it has a short half-life and may require multiple doses for sustained effects.
Future Directions
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide can be synthesized using a multistep process, starting from 3,4-difluoroaniline. The synthesis involves the reaction of 3,4-difluoroaniline with allyl chloroformate to form the allyl carbamate. The allyl carbamate is then reacted with methylsulfonyl chloride to form the methylsulfonyl carbamate. The final step involves the reaction of the methylsulfonyl carbamate with 4-aminobenzamide to form 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide.
Scientific Research Applications
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-13-6-9-15(18)16(19)11-13/h3-9,11H,1,10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDSRXJNVURSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)


![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)


![6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5127410.png)